2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate
Description
Historical Context and Development
The development of 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate emerged from the intersection of two significant areas of organochemical research: brominated aromatic compounds and perfluorinated alkyl chemistry. The compound's structural framework reflects advances in synthetic methodologies that enabled the coupling of heavily halogenated aromatic systems with perfluorinated aliphatic chains. Research documentation indicates the compound was first systematically characterized and catalogued in chemical databases during the early 2000s, with initial registry entries appearing in 2005. The compound's development coincided with increasing scientific interest in perfluorinated substances and their environmental implications, representing a specific class of materials that combine multiple halogenation strategies within a single molecular framework.
The synthetic approaches leading to this compound likely evolved from established protocols for esterification reactions involving perfluorinated carboxylic acids and brominated phenolic substrates. Historical precedents in halodecarboxylation chemistry, particularly involving brominated aromatic systems, provided foundational knowledge for understanding the reactivity patterns and stability characteristics of such heavily halogenated structures. The compound's emergence in chemical literature reflects broader trends in materials science and environmental chemistry, where researchers sought to understand the behavior and properties of complex halogenated organic molecules.
Nomenclature and Chemical Identity
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex ester compounds containing multiple halogen substituents. The compound's molecular formula C12H2Br3F11O3 reflects its substantial halogen content, with eleven fluorine atoms and three bromine atoms distributed across its molecular framework. The molecular weight of 642.84 grams per mole indicates the compound's substantial mass contribution from halogen substituents, which comprise approximately 85% of the total molecular weight.
Alternative systematic nomenclations for this compound include Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-, 2,4,6-tribromophenyl ester, which emphasizes the ester linkage between the perfluorinated acid and the tribrominated phenol. The compound's Chemical Abstracts Service registry number 189575-10-8 provides unique identification within chemical databases and regulatory frameworks. Additional nomenclature variations reflect different approaches to describing the perfluorinated ether linkage, with some sources emphasizing the heptafluoropropoxy substituent as a distinct structural unit.
Table 1: Chemical Identification Parameters
Relationship to Per- and Polyfluoroalkyl Substances
This compound exhibits structural characteristics that place it within the broader classification of per- and polyfluoroalkyl substances, specifically as a perfluoroalkyl ester derivative. The compound contains the perfluorinated backbone characteristic of perfluoroalkyl ether carboxylic acids, which represent a significant subclass within the per- and polyfluoroalkyl substances family. The presence of the heptafluoropropoxy group and tetrafluorinated carbon center aligns with structural patterns observed in other perfluoroalkyl ether acids, which have gained attention for their environmental persistence and unique chemical properties.
The parent acid component of this ester, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, represents a perfluorinated compound that belongs to the perfluoroalkyl ether carboxylic acids subgroup. This classification places the compound within analytical frameworks designed for per- and polyfluoroalkyl substances monitoring and assessment. The perfluorinated ether linkage represents a specific structural motif that distinguishes this compound from simpler perfluoroalkyl carboxylic acids, providing additional chemical stability and altered environmental behavior patterns compared to linear perfluorinated chains.
The compound's relationship to per- and polyfluoroalkyl substances places it within current regulatory and scientific frameworks addressing the environmental persistence of fluorinated organic chemicals. Environmental monitoring programs for per- and polyfluoroalkyl substances have highlighted the importance of understanding the full spectrum of fluorinated compounds present in environmental matrices, including complex derivatives and transformation products. The analytical challenges associated with detecting and quantifying such compounds require specialized reference standards and methodological approaches.
Contemporary research involving this compound primarily focuses on its role as an analytical reference standard and its contribution to understanding perfluorinated chemical behavior in environmental and analytical contexts. The compound serves as a critical component in analytical chemistry research aimed at developing robust detection and quantification methods for complex per- and polyfluoroalkyl substances. Research objectives include establishing analytical protocols that can reliably identify and measure such compounds in environmental matrices, addressing current gaps in monitoring capabilities for complex fluorinated substances.
The compound's unique structural characteristics make it valuable for investigating the relationship between chemical structure and environmental behavior within the per- and polyfluoroalkyl substances family. Research initiatives have emphasized the importance of understanding how structural modifications, such as ester formation and brominated substituents, affect the environmental fate and analytical detection of perfluorinated compounds. Current research scope includes evaluation of degradation pathways, analytical method development, and assessment of environmental occurrence patterns.
Table 2: Research Applications and Methodological Considerations
Properties
IUPAC Name |
(2,4,6-tribromophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Br3F11O3/c13-3-1-4(14)6(5(15)2-3)28-7(27)8(16,10(19,20)21)29-12(25,26)9(17,18)11(22,23)24/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNENJJYWXQQXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Br3F11O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663074 | |
| Record name | 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189575-10-8 | |
| Record name | 2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular components, affecting their function and leading to changes in cellular behavior.
Mode of Action
It’s known that similar compounds can interact with cellular components, leading to changes in their function.
Pharmacokinetics
A study on a similar compound showed that females had less serum accumulation and higher clearance than males, and males had higher urine concentrations than females at all times and doses.
Biological Activity
2,4,6-Tribromophenyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate (CAS No. 189575-10-8) is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C12H2Br3F11O3
- Molecular Weight : 642.84 g/mol
- IUPAC Name : (2,4,6-tribromophenyl) 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoate
The biological activity of this compound is primarily linked to its interaction with various cellular components. Similar compounds have been shown to:
- Modulate immune responses : In studies involving related compounds, high doses suppressed T cell-dependent antibody responses (TDAR), indicating immunosuppressive potential.
- Affect cellular function : The compound may alter cellular behavior through interactions with membrane proteins and signaling pathways.
Pharmacokinetics
Pharmacokinetic studies on analogous compounds reveal significant gender differences in metabolism:
- Females exhibited lower serum accumulation and higher clearance rates compared to males.
- Males had elevated urinary concentrations at all tested doses.
Biological Activity Data Table
Case Study 1: Immunotoxicity Assessment
A study examining the immunotoxic effects of brominated compounds similar to this compound indicated significant immunosuppressive effects in female subjects when exposed to high doses. This suggests a potential risk for populations exposed to such compounds in the environment.
Case Study 2: Metabolic Pathway Analysis
Research on the metabolic pathways of related fluorinated compounds revealed that these substances often undergo biotransformation leading to various metabolites that can exhibit differing biological activities. Understanding these pathways is crucial for assessing the overall impact of exposure to this compound on human health and ecosystems .
Comparison with Similar Compounds
Legacy PFAS: PFOA and PFOS
Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonic Acid (PFOS):
- Structure: Long-chain PFAS (8-carbon backbone) with carboxylic or sulfonic acid groups.
- Uses: Historically used in non-stick coatings, firefighting foams, and surfactants.
- Toxicity: PFOA and PFOS are linked to hepatotoxicity, immunotoxicity, and endocrine disruption . PFOA exposure in rodents causes liver hypertrophy, steatosis, and PPARα-mediated effects .
- Environmental Persistence: Extremely persistent (half-lives >5 years in humans) .
Key Differences:
Replacement PFAS: GenX (Ammonium Salt)
Ammonium 2,3,3,3-Tetrafluoro-2-(Heptafluoropropoxy)Propanoate (GenX):
- Structure: Short-chain PFAS with an ammonium counterion.
- Uses: Primary replacement for PFOA in fluoropolymer production .
- Toxicity: Chronic exposure in rats induces liver weight increases, hepatocellular hypertrophy, and PPARα/γ activation . Immunotoxicity: Suppresses T cell-dependent antibody responses in mice at ≥1 mg/kg doses . Phytotoxicity: Reduces biomass in Arabidopsis thaliana at 10 mg/L concentrations .
- Environmental Behavior: Lower sorption affinity than PFOA, with higher mobility in aquatic systems .
Key Differences:
Other Fluorinated Alternatives: HFPO-TA and PFBS
Hexafluoropropylene Oxide Trimer Acid (HFPO-TA):
- Structure: Trimer of HFPO with a carboxylic acid group.
- Toxicity: Induces metabolic dysregulation in chicken embryos via PPARγ pathways, with effects at lower doses than GenX .
Perfluorobutanesulfonic Acid (PFBS):
- Structure: 4-carbon sulfonic acid.
Key Differences:
Comparative Data Table
Research Findings and Mechanisms
- Liver Toxicity: GenX and its derivatives, including the tribromophenyl ester (via hydrolysis), induce peroxisome proliferation and hepatocellular hypertrophy in rodents, driven by PPARα activation .
- Immunomodulatory Effects: GenX suppresses antibody responses in mice at doses ≥1 mg/kg, mirroring PFOA’s effects but at lower potency .
- Environmental Impact: GenX exhibits lower sorption on activated carbon than PFOA, increasing its environmental mobility . The tribromophenyl ester’s bromine content may enhance degradation but also generate toxic byproducts.
Preparation Methods
Telomerization of HFPO and TFE
In a patented process, HFPO undergoes ring-opening polymerization in the presence of TFE to form perfluorinated ether intermediates. The reaction proceeds under controlled temperatures (50–80°C) using a fluoride ion catalyst (e.g., CsF). The resulting intermediate, perfluoro(2-methyl-3-oxahexanoyl) fluoride, is hydrolyzed to the corresponding carboxylic acid using aqueous base:
The acid is then purified via distillation under reduced pressure (boiling point: ~372°C predicted).
Preparation of 2,4,6-Tribromophenol
The tribromophenol component is synthesized via electrophilic aromatic bromination of phenol.
Bromination Methodology
Phenol is treated with excess bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–25°C. The reaction proceeds via sequential bromination at the ortho and para positions:
Key considerations:
-
Stoichiometry : A 3:1 molar ratio of Br₂ to phenol ensures complete substitution.
-
Side products : Minor amounts of dibromophenols are removed via recrystallization from ethanol.
Esterification of the Perfluorinated Acid with 2,4,6-Tribromophenol
The final step involves coupling the perfluorinated acid with 2,4,6-tribromophenol. Two primary methods are employed:
Acid Chloride-Mediated Esterification
-
Formation of the acid chloride : The perfluorinated acid is treated with thionyl chloride (SOCl₂) at 60–80°C:
-
Reaction with 2,4,6-tribromophenol : The acid chloride is reacted with 2,4,6-tribromophenol in anhydrous dichloromethane (DCM) using pyridine as a base:
Yields typically range from 70–85% after column chromatography.
Direct Coupling Using Carbodiimide Reagents
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid:
This method avoids handling corrosive acid chlorides but requires stringent moisture control.
Purification and Characterization
Purification Techniques
Q & A
Q. How does its phytotoxicity mechanism differ from GenX in crop plants?
- Methodological Answer : Compare chlorophyll fluorescence (Fv/Fm) and root elongation in Glycine max (soybean) exposed to equimolar concentrations. Metabolomic profiling (GC-TOF-MS) can identify stress biomarkers (e.g., proline, malondialdehyde). The brominated phenyl group may enhance membrane permeability, leading to higher oxidative damage than GenX .
Data Contradiction Analysis
- Example : Conflicting reports on carcinogenicity may stem from dosing regimens (e.g., intermittent vs. continuous exposure in rat studies) or genetic variability in test models. Harmonize protocols using OECD 453 guidelines and include positive controls (e.g., PFOA) to benchmark results .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
